molecular formula C7H7NO3 B3102414 3-(N-Prop-2-ynylcarbamoyl)prop-2-enoic acid CAS No. 1417623-59-6

3-(N-Prop-2-ynylcarbamoyl)prop-2-enoic acid

Cat. No. B3102414
M. Wt: 153.14 g/mol
InChI Key: HALRXTZFQAPCDC-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(N-Prop-2-ynylcarbamoyl)prop-2-enoic acid is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is also known as 3-PCA and is a derivative of propargylglycine, an amino acid that is found in the human body.

Scientific Research Applications

Synthesis and Chemical Properties

  • Palladium-Catalysed Cross-Coupling : 3-(N-Prop-2-ynylcarbamoyl)prop-2-enoic acid and its derivatives can be synthesized through palladium-catalysed cross-coupling reactions. This process allows for the selective preparation of 3,3-disubstituted prop-2-enoic acids under mild conditions, expanding the utility of these compounds in organic synthesis (Abarbri et al., 2002).

  • Structural Investigation : Detailed structural analysis through X-ray crystallography and spectroscopic methods, as well as quantum chemical calculations, provide insights into the molecular structure and stability of derivatives of 3-(N-Prop-2-ynylcarbamoyl)prop-2-enoic acid. These studies are crucial for understanding the chemical properties and potential applications of these compounds (Venkatesan et al., 2016).

Biological Activity and Applications

  • Antiviral and Immunomodulating Activity : Some derivatives of 3-(N-Prop-2-ynylcarbamoyl)prop-2-enoic acid exhibit antiviral and immunomodulating activities. This is particularly relevant in the development of new pharmaceuticals and therapeutic agents (Modzelewska-Banachiewicz et al., 2009).

  • Biocidal Properties : Transition metal carboxylates derived from 3-(N-Prop-2-ynylcarbamoyl)prop-2-enoic acid and similar compounds have shown potential biocidal properties. These findings are significant for applications in controlling harmful microorganisms (Shahzadi et al., 2008).

Advanced Materials and Technology

  • Liquid Crystal Photoalignment : Derivatives of 3-(N-Prop-2-ynylcarbamoyl)prop-2-enoic acid have been utilized in the photoalignment of nematic liquid crystals. This is a key area in the development of advanced liquid crystal display (LCD) technologies (Hegde et al., 2013).

  • Nonlinear Optical Properties : The study of the nonlinear optical (NLO) properties of derivatives of 3-(N-Prop-2-ynylcarbamoyl)prop-2-enoic acid is significant for the development of new materials with potential applications in optical technologies (Venkatesan et al., 2016).

properties

IUPAC Name

(E)-4-oxo-4-(prop-2-ynylamino)but-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-2-5-8-6(9)3-4-7(10)11/h1,3-4H,5H2,(H,8,9)(H,10,11)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALRXTZFQAPCDC-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCNC(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(N-Prop-2-ynylcarbamoyl)prop-2-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Brodziak‐Jarosz, Y Fujikawa… - Molecular Nutrition & …, 2016 - Wiley Online Library
Scope Many phytochemicals with beneficial pharmacological properties contain electrophilic sites, eg α,β‐unsaturated carbonyl (enone) groups. There is increasing evidence that many …
Number of citations: 20 onlinelibrary.wiley.com

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